molecular formula C19H21NO B8578550 1-Benzyl-2-isopropyl-6-methoxy-1H-indole

1-Benzyl-2-isopropyl-6-methoxy-1H-indole

Cat. No. B8578550
M. Wt: 279.4 g/mol
InChI Key: XNNFISNTQYWSPD-UHFFFAOYSA-N
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Patent
US08524917B2

Procedure details

To a solution of 2-(1-benzyl-6-methoxy-1H-indol-2-yl)propan-2-ol (Compound 3, 1.05 g, 3.57 mmol) in EtOAc (35 ml) and EtOH (15 ml) was added 10% Pd—C (190 mg, 0.18 mmol) and HCl-Et2O (1.0 M, 1.25 ml, 1.25 mmol). The mixture was stirred under hydrogen gas (atmospheric pressure) for 1 h and was filtered. To the filtrate was added NaHCO3 (0.5 g) and H2O (0.5 ml), followed by Na2SO4 and MgSO4. This was then filtered and concentrated in vacuo to yield the crude title compound as a yellow solid.
Name
2-(1-benzyl-6-methoxy-1H-indol-2-yl)propan-2-ol
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[CH:10]=[C:9]1[C:19](O)([CH3:21])[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.CCOCC>CCOC(C)=O.CCO.[Pd]>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[CH:10]=[C:9]1[CH:19]([CH3:21])[CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(1-benzyl-6-methoxy-1H-indol-2-yl)propan-2-ol
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC2=CC=C(C=C12)OC)C(C)(C)O
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC2=CC=C(C=C12)OC)C(C)(C)O
Name
HCl Et2O
Quantity
1.25 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
35 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen gas (atmospheric pressure) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
To the filtrate was added NaHCO3 (0.5 g) and H2O (0.5 ml)
FILTRATION
Type
FILTRATION
Details
This was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=CC2=CC=C(C=C12)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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